propan-2-yl N-(1-aminopropan-2-yl)carbamate
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Overview
Description
Propan-2-yl N-(1-aminopropan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl N-(1-aminopropan-2-yl)carbamate can be achieved through various methods. One common approach involves the reaction of isopropyl chloroformate with 1-aminopropan-2-ol under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl N-(1-aminopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, propan-2-yl N-(1-aminopropan-2-yl)carbamate is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in various organic synthesis processes .
Biology: Its structure allows it to interact with specific biological targets .
Medicine: In medicine, carbamates are known for their use in pharmaceuticals. This compound may have potential as a therapeutic agent, although further research is needed to explore its efficacy and safety .
Industry: Industrially, this compound can be used in the production of fungicides and other agrochemicals. Its fungicidal activity has been demonstrated against various plant pathogens .
Mechanism of Action
The mechanism of action of propan-2-yl N-(1-aminopropan-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Methyl (S)-(1-aminopropan-2-yl)carbamate hydrochloride: This compound shares a similar structure but differs in its substituents, leading to variations in its reactivity and applications.
Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate: Another related compound with fungicidal activity, highlighting the versatility of carbamates in agrochemical applications.
Uniqueness: Propan-2-yl N-(1-aminopropan-2-yl)carbamate is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in multiple fields.
Properties
Molecular Formula |
C7H16N2O2 |
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Molecular Weight |
160.21 g/mol |
IUPAC Name |
propan-2-yl N-(1-aminopropan-2-yl)carbamate |
InChI |
InChI=1S/C7H16N2O2/c1-5(2)11-7(10)9-6(3)4-8/h5-6H,4,8H2,1-3H3,(H,9,10) |
InChI Key |
YUAWRNZQMFFXAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC(C)CN |
Origin of Product |
United States |
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